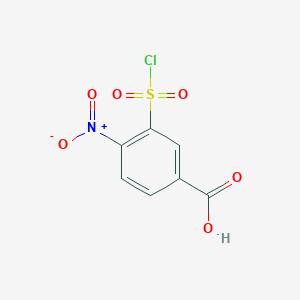

3-(Chlorosulfonyl)-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBCHHVCBIGZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871243-31-1 | |

| Record name | 3-(chlorosulfonyl)-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 3 Chlorosulfonyl 4 Nitrobenzoic Acid

Precursor Synthesis and Optimization

The foundation of a successful synthesis lies in the efficient preparation of key starting materials. For 3-(Chlorosulfonyl)-4-nitrobenzoic acid, a logical and commonly employed precursor is 4-nitrobenzoic acid, which already contains two of the three required functional groups in the correct relative positions.

4-Nitrobenzoic acid is a crucial aromatic intermediate. wikipedia.org It is commercially produced primarily through the oxidation of 4-nitrotoluene. wikipedia.orgchemicalbook.com This method is efficient and utilizes readily available starting materials. Oxidizing agents such as dichromate or molecular oxygen can be employed for this transformation. wikipedia.orgorgsyn.org An alternative approach involves the nitration of polystyrene, followed by the oxidation of the alkyl side chain. This polymeric route can offer improved regioselectivity, favoring the para isomer over the ortho isomer due to the steric hindrance imposed by the polymer backbone. wikipedia.orgchemicalbook.com

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrotoluene | Sodium dichromate, Water, Concentrated sulfuric acid | Initial heating from heat of dilution, followed by gentle boiling. | p-Nitrobenzoic acid | 82-86% | orgsyn.org |

| 4-Nitrotoluene | Molecular oxygen | Commercial production method. | 4-Nitrobenzoic acid | - | wikipedia.orgchemicalbook.com |

| 4-Nitrotoluene | 15% Nitric acid | Reaction at 175 °C. | p-Nitrobenzoic acid | 88.5% | chemicalbook.com |

The functionalization of benzoic acid and its derivatives is governed by the electronic properties of the substituents already present on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. quora.com This means that direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. truman.eduwikipedia.orgorgsyn.org Similarly, the sulfonation of benzoic acid with concentrated sulfuric acid and sulfur trioxide produces 3-sulfobenzoic acid. prepchem.com This inherent directing effect of the carboxyl group presents a challenge for the synthesis of 3,4-disubstituted benzoic acid derivatives and underscores the importance of selecting a precursor where the initial substituents direct incoming groups to the desired positions.

Sulfonation and Chlorosulfonation Reaction Pathways

The introduction of the sulfur-containing functional group can be achieved through sulfonation followed by chlorination, or more directly via chlorosulfonation. The choice of method and the reaction conditions are pivotal for achieving the desired product.

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group onto an aromatic ring. wikipedia.org The reaction typically uses sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.orglibretexts.org A key feature of sulfonation is its reversibility, which allows the sulfonic acid group to be used as a temporary blocking group to control the regioselectivity of other substitutions. wikipedia.orglibretexts.org However, for the synthesis of the target molecule, this pathway is less direct. If one were to nitrate (B79036) a sulfonated benzoic acid, such as 3-sulfobenzoic acid, the existing carboxyl and sulfonic acid groups, both being meta-directors, would direct the incoming nitro group to the 5-position, yielding 3-nitro-5-sulfobenzoic acid. prepchem.comnih.gov

A more direct route to introduce the required chlorosulfonyl (-SO₂Cl) group is through direct chlorosulfonation using chlorosulfonic acid (HSO₃Cl). wikipedia.orgnptel.ac.in This reaction is also an electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺ or sulfur trioxide generated from the reagent. stackexchange.com This method is effective even on deactivated aromatic rings. nptel.ac.in

The synthesis of this compound can be accomplished by the direct chlorosulfonation of 4-nitrobenzoic acid. The aromatic ring in 4-nitrobenzoic acid is significantly deactivated by both the meta-directing carboxyl group and the meta-directing nitro group. The carboxyl group directs incoming electrophiles to positions 3 and 5, while the nitro group directs them to positions 2 and 6. Despite this non-reinforcing directing effect, the reaction can proceed, likely favoring substitution at the 3-position, which is meta to the nitro group and ortho to the carboxyl group. Analogous reactions, such as the synthesis of 4-(chlorosulfonyl)-2-nitrobenzoic acid from 2-nitrobenzoic acid and chlorosulfonic acid, demonstrate the viability of this approach. ontosight.ai Another relevant example is the direct chlorosulfonation of ortho-chloro-nitrobenzene, which yields 4-chloro-3-nitro-benzene sulfonyl chloride under controlled temperature conditions. google.com

| Starting Material | Reagent | Molar Ratio (Reagent:Substrate) | Temperature | Product | Reference |

|---|---|---|---|---|---|

| ortho-Chloro-nitrobenzene | Chlorosulfonic acid | 4-5 : 1 | 100-130 °C | 4-chloro-3-nitro-benzene sulfonyl chloride | google.com |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | Not specified | Not specified | 4-chloro-3-chlorosulfonylbenzoic acid | wikipedia.org |

| 2-Nitrobenzoic acid | Chlorosulfonic acid | Not specified | Not specified | 4-(chlorosulfonyl)-2-nitrobenzoic acid | ontosight.ai |

Nitration Methodologies and Isomer Control

Controlling the position of nitration is a central theme in the synthesis of nitroaromatic compounds. The reaction involves the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, which acts as the electrophile. libretexts.orgmasterorganicchemistry.com

The success of a synthetic route often depends on the sequence of reactions. An alternative, albeit less direct, pathway to this compound could hypothetically involve the nitration of a 3-(chlorosulfonyl)benzoic acid precursor. However, this strategy is synthetically unviable for obtaining the desired isomer. Both the carboxylic acid and the chlorosulfonyl groups are strongly deactivating and meta-directing. Therefore, nitration of 3-(chlorosulfonyl)benzoic acid would direct the incoming nitro group to the 5-position, relative to the carboxyl group, leading to the formation of 5-nitro-3-(chlorosulfonyl)benzoic acid.

This highlights the critical importance of isomer control. The directing effects of the substituents must align to produce the target molecule. A successful example of this principle is found in the synthesis of bumetanide, where 4-chloro-3-chlorosulfonylbenzoic acid is nitrated. wikipedia.org In this case, the chloro group (ortho, para-directing) and the carboxyl and chlorosulfonyl groups (meta-directing) work in concert to direct the incoming nitro group to the 5-position. wikipedia.orgprepchem.com This demonstrates that with a carefully chosen substitution pattern on the precursor, precise control over the regiochemical outcome of nitration can be achieved.

| Functional Group | Electronic Effect | Directing Influence |

|---|---|---|

| -COOH (Carboxyl) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

| -SO₂Cl (Chlorosulfonyl) | Deactivating | Meta |

| -SO₃H (Sulfonic Acid) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Directed Nitration Strategies

The synthesis of this compound strategically relies on the directing effects of substituents on the benzene (B151609) ring during the chlorosulfonation of 4-nitrobenzoic acid. In this precursor, the aromatic ring is substituted with a carboxyl group (-COOH) at C-1 and a nitro group (-NO₂) at C-4. Both the carboxyl and the nitro groups are deactivating, electron-withdrawing groups.

According to the principles of electrophilic aromatic substitution, these groups direct incoming electrophiles to the meta-position relative to themselves.

The nitro group at C-4 directs incoming substituents to the C-2 and C-6 positions.

The carboxyl group at C-1 directs incoming substituents to the C-3 and C-5 positions.

When 4-nitrobenzoic acid undergoes chlorosulfonation, the incoming chlorosulfonyl group (–SO₂Cl) is directed to the positions that are meta to both existing groups, which are C-3 and C-5. Due to the symmetry of the molecule, these positions are equivalent. Therefore, the chlorosulfonation reaction is strongly directed to the C-3 position, yielding the desired product, this compound. This inherent regioselectivity, dictated by the electronic properties of the starting material, forms the core of the synthetic strategy.

Suppression of Unwanted Isomeric Byproducts

While the electronic directing effects strongly favor the formation of the 3-isomer, the generation of unwanted isomeric byproducts, primarily 2-(chlorosulfonyl)-4-nitrobenzoic acid, can occur. The suppression of these byproducts is critical for ensuring high purity and yield. The formation of the 2-isomer is electronically disfavored but can be influenced by reaction conditions.

Control over reaction parameters is the primary method to suppress byproduct formation. Key factors include:

Temperature: Chlorosulfonation reactions are often temperature-sensitive. A carefully controlled temperature profile, including gradual heating, can maximize the yield of the desired isomer. For instance, in the related synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, the reaction is initiated at 100°C and gradually raised to 130°C to ensure completion and purity. google.com Deviations from the optimal temperature range can lead to increased byproduct formation or decomposition.

Stoichiometry: The molar ratio of reactants is crucial. Using a significant excess of the chlorosulfonating agent, typically chlorosulfonic acid, can help drive the reaction to completion and suppress side reactions. A molar ratio of about four to five moles of chlorosulfonic acid to one mole of the aromatic substrate has been shown to produce optimal results in similar systems. google.com

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting material. Monitoring the reaction's progress, often by observing the cessation of hydrogen chloride gas evolution, helps determine the optimal duration. google.com

Steric hindrance also plays a role in minimizing the 2-isomer, as the bulky chlorosulfonyl group is less likely to substitute the position adjacent to the existing carboxyl group.

| Parameter | Influence on Regioselectivity | Strategy for Suppression of Byproducts |

|---|---|---|

| Temperature | Higher temperatures can decrease selectivity and lead to side reactions. | Maintain a controlled, stepwise temperature increase (e.g., 100°C to 130°C). google.com |

| Reactant Molar Ratio | Insufficient chlorosulfonating agent can lead to incomplete reaction. | Use a 4-5 fold molar excess of chlorosulfonic acid. google.com |

| Reaction Time | Inadequate time results in low conversion; excessive time may promote byproduct formation. | Monitor reaction until completion (e.g., cessation of HCl evolution). google.com |

| Steric Effects | The carboxyl group sterically hinders substitution at the adjacent C-2 position. | This is an inherent property of the substrate that favors the desired 3-isomer. |

Novel Synthetic Approaches and Green Chemistry Principles

Traditional chlorosulfonation requires harsh conditions and an excess of corrosive reagents, prompting research into more efficient and environmentally benign alternatives. mdpi.comnih.gov Novel approaches focus on catalytic methods and the application of green chemistry principles to minimize waste and improve safety. researchgate.net

Catalytic Synthesis of this compound

Catalytic methods offer pathways to arylsulfonyl chlorides under milder conditions, avoiding the large excess of strong acids typical of traditional methods. While direct catalytic synthesis of the target compound is not widely documented, several modern catalytic strategies for forming arylsulfonyl chlorides could be adapted.

Photocatalysis: A sustainable approach utilizes heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) to synthesize sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.gov This method shows high tolerance for various functional groups, including nitro groups. nih.gov

Copper-Catalyzed Sandmeyer-Type Reactions: This classical transformation can be updated using stable sulfur dioxide surrogates. The reaction of anilines with a surrogate like DABSO in the presence of a copper catalyst provides a reliable route to sulfonyl chlorides with precise regiocontrol. organic-chemistry.orgdurham.ac.uk

Palladium-Catalyzed Cross-Coupling: Arylboronic acids can be converted to arylsulfonyl chlorides using a palladium catalyst. nih.gov This method offers significant functional group tolerance and proceeds under mild conditions, though it requires a more complex starting material than 4-nitrobenzoic acid. nih.gov

| Catalytic Method | Starting Material Precursor | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Photocatalysis | 4-Amino-3-nitrobenzoic acid (to form diazonium salt) | Metal-free, uses visible light, mild conditions. | nih.gov |

| Copper-Catalyzed Sandmeyer Reaction | 4-Amino-3-nitrobenzoic acid | Excellent regiocontrol, uses stable SO₂ surrogates. | organic-chemistry.orgdurham.ac.uk |

| Palladium-Catalyzed Cross-Coupling | 4-Nitro-3-(dihydroxyboranyl)benzoic acid | Very mild conditions, high functional group tolerance. | nih.gov |

Sustainable Synthetic Route Development

Applying green chemistry principles aims to reduce the environmental impact of the synthesis. researchgate.net This involves using safer reagents, minimizing waste, and improving energy efficiency.

For the chlorosulfonation step, a key green strategy is to replace hazardous reagents.

SO₂ Surrogates: Gaseous and toxic sulfur dioxide can be replaced with bench-stable solid surrogates like DABSO (the adduct of DABCO and sulfur dioxide), which simplifies handling and improves safety. organic-chemistry.org

Alternative Chlorinating Agents: Instead of hazardous chlorine gas, which is sometimes used in oxidative chlorination routes, reagents like N-chlorosuccinimide or sodium hypochlorite (B82951) pentahydrate offer safer alternatives for converting thiols or disulfides into sulfonyl chlorides. rsc.org

For the nitration step to produce the 4-nitrobenzoic acid precursor, traditional methods using highly corrosive mixed nitric and sulfuric acids can be replaced with greener alternatives. nih.gov

Safer Nitrating Agents: Using metal nitrates such as calcium nitrate in acetic acid, often with microwave irradiation, provides a much safer and more efficient nitration process. gordon.edu

Electrochemical Nitration: This approach uses electricity to drive the reaction, potentially with sustainable nitrogen sources, avoiding the need for strong acids and reducing waste. rsc.org

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench to a larger scale introduces significant challenges related to safety, efficiency, and product quality. labmanager.comhelgroup.com The high reactivity of chlorosulfonic acid makes scale-up particularly hazardous. nih.gov

Key Challenges in Batch Scale-Up:

Thermal Management: Chlorosulfonation is a highly exothermic reaction. nih.gov As the reactor volume increases, the surface-area-to-volume ratio decreases, severely limiting heat dissipation. catsci.com This creates a risk of a "runaway reaction," where the temperature increases uncontrollably, leading to vigorous gas evolution (HCl), pressure buildup, and potential loss of containment. nih.govcatsci.com

Reagent Addition and Mixing: In large batch reactors, achieving homogeneous mixing and controlled reagent addition is difficult. helgroup.com Poor mixing can create localized hot spots and areas of high reactant concentration, leading to byproduct formation and reduced yield.

Safety Hazards: Handling large quantities of chlorosulfonic acid is dangerous. The process also releases significant amounts of corrosive hydrogen chloride gas, which requires robust scrubbing and containment systems. nih.gov A risk assessment is crucial before any scale-up. stanford.edu

Continuous Flow Synthesis as a Solution: To mitigate the risks of batch processing, continuous flow chemistry has emerged as a superior methodology for hazardous reactions like chlorosulfonation. mdpi.comnih.gov

Enhanced Safety: Flow reactors use small volumes, minimizing the amount of hazardous material present at any given time. The high surface-area-to-volume ratio of the microtubes or channels allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway. nih.govrsc.org

Precise Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher consistency and product quality. rsc.org

Improved Efficiency: Continuous processing can significantly increase throughput and space-time yield compared to batch methods. mdpi.com For example, one study on aryl sulfonyl chloride production found that the space-time yield of a continuous process was nearly double that of an optimized batch process. mdpi.com

| Consideration | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Thermal Control | Poor; high risk of exotherm and runaway reactions. catsci.com | Excellent; superior heat dissipation prevents thermal runaway. rsc.org |

| Safety | High risk due to large volumes of hazardous reagents and gas evolution. nih.gov | Inherently safer due to small reactor volumes and better containment. rsc.org |

| Process Control | Difficult to control mixing and temperature uniformly. helgroup.com | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Spacetime Yield | Lower; limited by safety and heat transfer constraints. mdpi.com | Significantly higher; enables greater throughput in a smaller footprint. mdpi.com |

| Scalability | Scaling is non-linear and risky; requires iterative increases (e.g., max 10-fold). catsci.comstanford.edu | Easier to scale by running the system for longer periods ("scaling out"). |

Mechanistic Investigations of 3 Chlorosulfonyl 4 Nitrobenzoic Acid Reactivity

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to nucleophilic attack. This reactivity is central to the formation of various sulfur-containing derivatives.

Nucleophilic Substitution Reactions at Sulfur

Nucleophilic substitution at the sulfonyl sulfur atom is the most prominent reaction of this moiety. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the formation of a transient trigonal bipyramidal intermediate. The subsequent departure of the chloride leaving group yields the substituted product. cdnsciencepub.com

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any steric hindrance around the sulfonyl group. While specific kinetic studies on 3-(chlorosulfonyl)-4-nitrobenzoic acid are not extensively documented, studies on analogous benzenesulfonyl chlorides provide valuable insights into the reaction kinetics. cdnsciencepub.com

Formation of Sulfonamides, Sulfonate Esters, and Sulfonyl Halides

Sulfonamides are readily synthesized by the reaction of this compound with primary or secondary amines. This reaction is typically rapid and can be performed under mild conditions, often in the presence of a base to neutralize the HCl formed. The reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride group.

Table 1: Illustrative Synthesis of Sulfonamides from a Related Halogenated 3-(Chlorosulfonyl)benzoic Acid

| Amine Reactant | Product | Reaction Conditions |

| Methylamine | 4-chloro-3-(methylsulfamoyl)benzoic acid | Aqueous methylamine, room temperature |

| Ethylamine | 4-chloro-3-(ethylsulfamoyl)benzoic acid | Aqueous ethylamine, room temperature |

| Ammonia | 4-bromo-3-sulfamoyl-N-methylbenzamide | Concentrated ammonium hydroxide (B78521), 15°C |

Sulfonate esters are formed through the reaction of this compound with alcohols in the presence of a non-nucleophilic base, such as pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced during the reaction.

While no specific examples for the formation of other sulfonyl halides from this compound were found, in principle, halide exchange reactions could be possible under appropriate conditions, though the high reactivity of the sulfonyl chloride makes it a good leaving group in itself.

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong inductive effect of the attached oxygen and chlorine atoms. This electrophilicity is the driving force for the nucleophilic substitution reactions discussed above. The sulfonyl chloride group can also participate in Friedel-Crafts type reactions with aromatic compounds, leading to the formation of sulfones, although the presence of the deactivating nitro and carboxylic acid groups on the benzene (B151609) ring of this compound would likely make such reactions challenging under standard conditions.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound offers another site for chemical modification, primarily through reactions at the carbonyl carbon.

Esterification and Amidation Pathways

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. truman.edu A study on the Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of sulfuric acid showed that workable yields could be obtained within one hour at reflux. bond.edu.au

Table 2: Effect of Reaction Time on the Yield of a Related Nitrobenzoic Acid Esterification bond.edu.au

| Reaction Time | Yield (%) |

| 30 minutes | Lower |

| 1 hour | Workable |

| 2 hours | Higher |

| 16 hours | Highest |

Amidation of the carboxylic acid can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.gov

Decarboxylation Studies and Conditions

The thermal decarboxylation of nitrobenzoic acids has been studied, providing insights into the potential behavior of this compound under high temperatures. oup.com A study on the decarboxylation of o-, m-, and p-nitrobenzoic acids in glycerol showed that the meta and para isomers follow a unimolecular SE1 mechanism, with the reaction being faster in a basic solvent like aniline (B41778). oup.com The presence of the electron-withdrawing nitro group facilitates the cleavage of the C-C bond. oup.com

Transformations of the Nitro Group

The nitro group (-NO₂) of this compound is a key functional group that significantly influences the molecule's reactivity. Its transformations are central to the synthetic utility of the compound.

The nitro group is susceptible to reduction, most commonly yielding a primary amine (-NH₂). This transformation is a pivotal step in many synthetic pathways as it converts a strongly electron-withdrawing group into a versatile electron-donating group. The resulting amino group can then participate in a variety of subsequent reactions.

A common method for this reduction is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org Other reducing agents can also be employed, including metals in acidic media (e.g., tin or iron in HCl) or alternative transfer hydrogenation methods. msu.eduoneonta.edu The choice of reducing agent can be critical to ensure chemoselectivity, preserving the other functional groups like the carboxylic acid and the chlorosulfonyl moiety.

The conversion of the nitro group to an amine unmasks a new reactive site. The resulting 3-amino-4-(chlorosulfonyl)benzoic acid derivative can undergo diazotization using nitrous acid (HNO₂) to form a reactive diazonium salt. This salt is a valuable intermediate, for instance, in the synthesis of azo dyes, where it is coupled with an aromatic coupling agent like a phenol or naphthol derivative.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent/Method | Description | Reference |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C) | A common and efficient method for reducing nitro groups to amines. organic-chemistry.org | organic-chemistry.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Classic method for nitro group reduction in aromatic compounds. oneonta.edu | oneonta.edu |

| Zinc Dust in Water | An inexpensive and environmentally friendly option for reducing nitroarenes. organic-chemistry.org | organic-chemistry.org |

| Tetrahydroxydiboron | A metal-free reducing agent that works under mild conditions in water. organic-chemistry.org | organic-chemistry.org |

The nitro group is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. researchgate.net This strong electron-withdrawing nature significantly deactivates the aromatic ring of this compound towards electrophilic aromatic substitution. msu.eduquora.com

The deactivation occurs because the nitro group withdraws electron density from the π-system of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com The resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, making these positions particularly deactivated. Consequently, electrophilic attack is directed towards the meta position, which is comparatively less electron-deficient. quora.commakingmolecules.com

In this compound, the nitro group is located at position 4. Its deactivating effect is compounded by the presence of two other electron-withdrawing groups: the chlorosulfonyl group at position 3 and the carboxylic acid group at position 1. This collective deactivation makes further electrophilic substitution on the aromatic ring synthetically challenging.

Aromatic Ring Transformations and Substitutions

The substitution pattern on the aromatic ring of this compound is dictated by the electronic properties of its three substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org However, for this compound, the reaction is significantly hindered. The aromatic ring is substituted with three deactivating, meta-directing groups:

-NO₂ (nitro): Strongly deactivating, meta-directing. oneonta.edumakingmolecules.com

-SO₂Cl (chlorosulfonyl): Strongly deactivating, meta-directing.

-COOH (carboxylic acid): Deactivating, meta-directing. oneonta.edu

These groups withdraw electron density from the aromatic ring, reducing its reactivity towards electrophiles by a significant margin. msu.edu Any potential electrophilic attack would be directed to the positions meta to these deactivating groups. In this molecule, position 5 is meta to both the carboxylic acid and the chlorosulfonyl group, and ortho to the nitro group. Position 2 is ortho to the carboxylic acid and meta to the nitro group. The strong deactivation of the ring by three powerful electron-withdrawing groups makes forcing the reaction with harsh conditions likely necessary, and predicting the precise regioselectivity can be complex. msu.edu

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Preference |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing | Deactivating | Meta |

| -SO₂Cl | 3 | Electron-withdrawing | Deactivating | Meta |

While the electron-deficient nature of the ring impedes electrophilic substitution, it enhances its susceptibility to nucleophilic aromatic substitution (SNAr). science.gov For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group on the aromatic ring and significant deactivation of the ring by electron-withdrawing groups. libretexts.org

The this compound molecule meets these criteria. It possesses potential leaving groups (e.g., the chloride on the sulfonyl group or potentially the nitro group itself) and is heavily substituted with strong electron-withdrawing groups. The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, especially when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orgmdpi.com

In this molecule, a nucleophile could potentially attack the carbon bearing the chloro atom (position 4, if a suitable leaving group were present there) or other positions activated by the electron-withdrawing groups. The reaction generally proceeds via a two-step addition-elimination mechanism. mdpi.com The high degree of ring deactivation suggests a significant potential for SNAr reactions with various nucleophiles.

Intramolecular Cyclization and Rearrangement Processes

The multifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. A common synthetic strategy involves the sequential transformation of the functional groups to facilitate cyclization.

For example, the reduction of the nitro group to an amine, as discussed in section 3.3.1, generates a nucleophilic amino group. This amine can then react intramolecularly with the electrophilic chlorosulfonyl group or the carboxylic acid group (or an activated form of it). The reaction between the newly formed aniline and the existing carboxylic acid can lead to the formation of a new heterocyclic ring. Such intramolecular reactions are a powerful tool in organic synthesis for constructing complex molecular architectures from relatively simple starting materials.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, valuable insights can be drawn from studies on structurally similar compounds, most notably 4-nitrobenzenesulfonyl chloride. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the sulfonyl chloride group, a feature shared by the subject of this article.

Hydrolysis:

The hydrolysis of aromatic sulfonyl chlorides is a key reaction that has been the subject of kinetic studies. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic sulfur atom.

Research on the hydrolysis of various substituted benzenesulfonyl chlorides has provided quantitative data on reaction rates and activation parameters. For instance, the study of the hydrolysis of p-nitrobenzenesulfonyl chloride in water reveals the influence of the nitro group on the reaction kinetics. The data from these studies can serve as a reasonable approximation for the behavior of this compound, given the similar electronic effects of the nitro group.

The table below, derived from studies on p-nitrobenzenesulfonyl chloride, illustrates the kinetic and thermodynamic parameters for its hydrolysis.

| Reaction | Temperature (°C) | Rate Coefficient (k) (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Neutral Hydrolysis | 25.0 | 3.45 x 10⁻⁴ | 17.7 | -13.9 |

| Alkaline Hydrolysis | 25.0 | 1.38 x 10¹ (M⁻¹s⁻¹) | 13.4 | -10.3 |

Note: The data presented is for p-nitrobenzenesulfonyl chloride and is intended to be illustrative for the reactivity of this compound. The rate coefficient for alkaline hydrolysis has units of M⁻¹s⁻¹ as it is a second-order reaction.

The activation parameters indicate that the hydrolysis reactions have a moderate enthalpy of activation (ΔH‡) and a negative entropy of activation (ΔS‡). The negative entropy of activation is consistent with a bimolecular mechanism, where the transition state is more ordered than the reactants.

Aminolysis (Sulfonamide Formation):

The reaction of this compound with primary or secondary amines is a fundamental process for the synthesis of sulfonamides. This reaction also proceeds through a nucleophilic substitution mechanism at the sulfur atom. The rate of this reaction is generally faster than hydrolysis, as amines are typically more nucleophilic than water.

The general mechanism for sulfonamide formation is believed to be a concerted SN2-like process or a stepwise mechanism involving a short-lived intermediate. The exact pathway can depend on the specific amine, solvent, and reaction conditions.

| Reactants | Product Type | General Observations on Kinetics and Thermodynamics |

| This compound + Amine (R-NH₂) | Sulfonamide | The reaction is generally fast at room temperature. The rate is dependent on the nucleophilicity of the amine. The thermodynamics of the reaction are favorable, leading to high yields of the sulfonamide product. The formation of the stable S-N bond is a significant driving force for the reaction. |

| This compound + Alcohol (R-OH) | Sulfonate Ester | In the presence of a base, alcohols can react to form sulfonate esters. This reaction is generally slower than aminolysis. The thermodynamic favorability is influenced by the stability of the resulting sulfonate ester. |

Detailed Research Findings:

Research on the solvolysis of arenesulfonyl chlorides has consistently pointed towards an SN2-type mechanism. For the hydrolysis of p-nitrobenzenesulfonyl chloride, the reaction rates are well-correlated by the Hammett equation, with a positive ρ value indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negative charge buildup in the transition state.

Computational studies on related systems have supported the proposed mechanisms, providing insights into the structure of the transition states and the energy profiles of the reactions. These theoretical investigations complement experimental findings and aid in a deeper understanding of the reactivity.

Derivatization and Structural Modification Studies of 3 Chlorosulfonyl 4 Nitrobenzoic Acid

Synthesis of Functional Analogues and Homologues

The synthesis of functional analogues and homologues of 3-(chlorosulfonyl)-4-nitrobenzoic acid primarily involves reactions at the chlorosulfonyl and carboxylic acid moieties. These transformations give rise to a wide range of derivatives, including sulfonamides, esters, and amides, each with unique properties and potential applications.

A significant class of analogues is the N-substituted sulfamoylbenzoic acids. For instance, the reaction of 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid with n-butylamine in the presence of sodium hydroxide (B78521) yields 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. prepchem.com This reaction proceeds by the nucleophilic attack of the amine on the sulfonyl chloride group. Similarly, a variety of sulfamoyl benzoic acid analogues have been synthesized through the reaction of the corresponding sulfonyl chloride with different amines. libretexts.org

The carboxylic acid group can be readily converted into esters and amides. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives begins with the reaction of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-nitroaniline to form the corresponding sulfonamide. nih.gov This intermediate is then treated with thionyl chloride to produce the acyl chloride, which subsequently reacts with various anilines or amines to yield the desired N-substituted benzamide (B126) derivatives. nih.gov

The following table summarizes the synthesis of some functional analogues:

| Starting Material | Reagent(s) | Product | Reference |

| 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid | n-butylamine, NaOH | 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid | prepchem.com |

| 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-nitroaniline, then SOCl₂, then various anilines/amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | nih.gov |

Strategic Modifications for Altered Reactivity Profiles

Strategic modifications of the this compound structure can significantly alter the reactivity of its functional groups. The introduction of different substituents on the aromatic ring can influence the electrophilicity of the sulfonyl chloride and the acidity of the carboxylic acid through inductive and resonance effects.

The presence of a nitro group, which is strongly electron-withdrawing, enhances the electrophilic character of the sulfonyl chloride, making it more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups on the aromatic ring would be expected to decrease the reactivity of the sulfonyl chloride. The position of these substituents relative to the chlorosulfonyl and carboxylic acid groups is crucial in determining their electronic influence.

The reactivity of the carboxylic acid group can also be modulated. Conversion of the carboxylic acid to an acyl chloride, for example, dramatically increases its reactivity towards nucleophiles, facilitating the formation of esters and amides. This is a common strategy employed in the synthesis of various derivatives. nih.gov

Covalent Linkage to Polymeric and Solid Supports

The bifunctional nature of this compound makes it a candidate for use as a linker molecule in solid-phase synthesis. The carboxylic acid or the sulfonyl chloride group can be used to attach the molecule to a solid support, such as a resin, while the other functional group remains available for further chemical transformations.

In solid-phase peptide synthesis, for example, a linker molecule is covalently attached to a solid support, and the peptide chain is assembled on this linker. sigmaaldrich.com The choice of linker is critical as it must be stable to the reaction conditions used for peptide synthesis but allow for the cleavage of the final product under specific conditions. While direct examples of this compound being used as a linker in solid-phase synthesis are not prevalent in the reviewed literature, its structure is amenable to such applications. For instance, the carboxylic acid could be attached to a hydroxymethyl or aminomethyl resin, leaving the chlorosulfonyl group free for reaction. nih.govrsc.orgnih.govmdpi.com

The following table outlines common resin types used in solid-phase synthesis and the potential attachment strategies for a carboxylic acid-containing linker:

| Resin Type | Functional Group | Attachment Chemistry |

| Merrifield Resin | Chloromethyl | Nucleophilic substitution by the carboxylate |

| Wang Resin | Hydroxymethyl | Esterification |

| Rink Amide Resin | Amino | Amide bond formation |

Investigation of Conformationally Restricted Derivatives

The synthesis of conformationally restricted derivatives of this compound can provide valuable insights into its structure-activity relationships. By incorporating the molecule into a cyclic system, the rotational freedom of the functional groups is limited, leading to a more defined three-dimensional structure.

One approach to creating conformationally restricted derivatives is through the synthesis of cyclic sulfonamides, also known as sultams. For example, intramolecular cyclization of a derivative of this compound where the carboxylic acid has been converted to an amine-containing side chain could lead to a benzisothiazole dioxide derivative, a class of compounds that includes the artificial sweetener saccharin (B28170). The synthesis of novel saccharin derivatives often involves modifications of the benzene (B151609) ring. researchgate.netmdpi.com

Structure-Reactivity Relationship (SRR) Analysis of Derivatives

Structure-Reactivity Relationship (SRR) analysis aims to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity in a particular reaction. For derivatives of this compound, this could involve studying how changes in the substituents on the aromatic ring affect the rate of reaction at the chlorosulfonyl or carboxylic acid group.

The Hammett equation is a widely used tool in SRR studies of aromatic compounds. libretexts.org It relates the logarithm of the reaction rate constant (or equilibrium constant) for a series of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ). The substituent constant quantifies the electronic effect of a particular substituent, while the reaction constant is a measure of the sensitivity of the reaction to these electronic effects.

While a specific Hammett analysis for this compound derivatives was not found in the reviewed literature, the principles of the Hammett equation can be applied to predict reactivity trends. For example, in the hydrolysis of a series of substituted ethyl benzoates, a Hammett plot of the second-order rate constants can be used to determine the reaction constant, providing insight into the reaction mechanism. libretexts.org A similar approach could be used to study the kinetics of the reaction of this compound derivatives with various nucleophiles.

Applications of 3 Chlorosulfonyl 4 Nitrobenzoic Acid in Advanced Organic Synthesis

As a Versatile Chemical Synthon for Complex Molecules

3-(Chlorosulfonyl)-4-nitrobenzoic acid serves as a valuable synthon due to its three reactive centers, which can be addressed with considerable orthogonality. This allows for a stepwise and controlled construction of intricate molecules.

The primary points of reactivity are:

Carboxylic Acid (-COOH): This group can readily undergo standard transformations such as esterification, amidation by coupling with amines, or conversion to a more reactive acyl chloride.

Chlorosulfonyl (-SO₂Cl): This highly electrophilic group reacts swiftly with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides, sulfonic esters, and sulfonate esters, respectively.

Nitro Group (-NO₂): The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group (-NH₂). This resulting aniline (B41778) functionality opens up a vast array of subsequent reactions, including diazotization and Sandmeyer reactions, or serving as a nucleophile for building larger structures.

This multi-faceted reactivity is exemplified in the synthesis of the diuretic drug Bumetanide. While the synthesis starts with a different isomer, it showcases the synthetic logic applicable to these types of building blocks. The process involves sequential reactions at the chlorosulfonyl, nitro, and chloro positions on the aromatic ring to assemble the final complex drug molecule. wikipedia.org Similarly, related compounds like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid are used as starting materials to create series of biologically active benzamide (B126) derivatives through sequential reactions at the chlorosulfonyl and carboxylic acid sites. nih.gov

| Functional Group | Reagent/Condition | Product Type |

|---|---|---|

| Carboxylic Acid | Alcohol (R-OH), Acid Catalyst | Ester |

| Amine (R-NH₂), Coupling Agent | Amide | |

| Chlorosulfonyl | Amine (R-NH₂) | Sulfonamide |

| Alcohol (R-OH) | Sulfonic Ester | |

| Nitro | Reducing Agent (e.g., H₂, Pd/C) | Amine (Aniline) |

Role in the Synthesis of Heterocyclic Compounds

A key application of nitro-substituted aromatic compounds in organic synthesis is as precursors to heterocyclic systems. The strategy typically involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization reaction with an adjacent functional group.

For this compound, this pathway is particularly fruitful. After the reduction of the nitro group to yield 4-amino-3-(chlorosulfonyl)benzoic acid, the newly formed amino group is positioned ortho to the sulfonyl group. This arrangement is ideal for the synthesis of fused heterocyclic structures. For instance, the amino group can react with the sulfonyl group (or a derivative thereof) to form benzothiadiazine derivatives.

This approach is a well-established method for creating diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

| Initial Derivative | Key Transformation | Resulting Heterocyclic System |

|---|---|---|

| 4-Amino-3-(sulfamoyl)benzoic acid | Intramolecular cyclization | Benzothiadiazine derivative |

| 4-Amino-3-carboxybenzenesulfonamide | Intramolecular dehydration | Sultam-fused heterocycle |

| 4-Amino-3-carboxybenzenesulfonic acid | Reaction with phosgene (B1210022) equivalent | Benzoxazinone derivative with sulfonic acid |

Utilization in Multi-Component Reactions (MCRs)

While there is no extensive documentation of this compound being directly used in multi-component reactions, its derivatives are prime candidates for such applications. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.

After initial modifications, derivatives of this compound could be employed in powerful MCRs. For example, reduction of the nitro group yields an aniline derivative. Anilines are common components in various MCRs, such as the Doebner reaction for the synthesis of quinoline-4-carboxylic acids or the Povarov reaction for forming tetrahydroquinolines. This strategic conversion of the initial building block into a suitable MCR component highlights its versatility in advanced synthetic planning.

Application as a Chiral Auxiliary Precursor (if applicable)

This compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself. However, it can serve as a precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer.

This can be achieved by reacting one of the functional groups of this compound with a readily available, enantiomerically pure chiral molecule. For example, the chlorosulfonyl group can be reacted with a chiral amine or amino acid to form a chiral sulfonamide. This new, chiral molecule could then be used to direct subsequent stereoselective transformations on a different part of the molecule or on a substrate attached to it. While this is a plausible application, it is not a widely reported use for this specific compound.

Contribution to Combinatorial Chemistry Libraries (Synthetic Aspects)

The structure of this compound is exceptionally well-suited for the construction of combinatorial libraries, a key technology in drug discovery. Its two distinct and orthogonally reactive functional groups—the carboxylic acid and the chlorosulfonyl moiety—provide two independent points for diversification.

In a typical combinatorial synthesis workflow, the molecule could be anchored to a solid-phase resin via its carboxylic acid group. Subsequently, the chlorosulfonyl group can be reacted with a diverse library of amines to generate a large array of sulfonamides. Alternatively, in solution-phase synthesis, a library of amines (R¹-NH₂) can be used to form amides at the carboxylic acid position, followed by reaction of the chlorosulfonyl group with a second library of nucleophiles (e.g., R²-NH₂) to rapidly generate a two-dimensional matrix of diverse compounds. This efficient approach allows for the creation of thousands of distinct molecules for high-throughput screening.

Precursor for Chemically Active Intermediates

This compound is itself a chemical intermediate, but it also serves as a stable precursor for even more reactive species that are used in subsequent synthetic steps. ontosight.ai The ability to convert its functional groups into more labile ones is a key aspect of its utility.

Key transformations include:

Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. impactfactor.org This acyl chloride is a potent acylating agent for amines and alcohols.

Aniline Formation: As mentioned, the reduction of the nitro group to an amine provides a versatile nucleophilic intermediate, 4-amino-3-(chlorosulfonyl)benzoic acid, which is a precursor for many other structures.

Sulfonamide/Ester Formation: The reaction of the chlorosulfonyl group provides stable sulfonamide or sulfonic ester intermediates that can be carried through multiple synthetic steps. nih.gov

The synthesis of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid, a closely related intermediate, is achieved through the nitration of 4-chloro-3-chlorosulfonylbenzoic acid, highlighting the role of these compounds as key stepping stones in multi-step syntheses. prepchem.com

| Starting Compound | Reagent | Active Intermediate | Subsequent Use |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 3-(Chlorosulfonyl)-4-nitrobenzoyl chloride | Acylation of amines/alcohols |

| This compound | H₂, Pd/C | 4-Amino-3-(chlorosulfonyl)benzoic acid | Heterocycle synthesis, diazotization |

| This compound | Ammonia (NH₃) | 3-Sulfamoyl-4-nitrobenzoic acid | Further functionalization |

Theoretical and Computational Chemistry Studies of 3 Chlorosulfonyl 4 Nitrobenzoic Acid

Electronic Structure and Molecular Orbital Analysis

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. For 3-(Chlorosulfonyl)-4-nitrobenzoic acid, this would involve quantum mechanical calculations to determine the distribution of electrons within the molecule. Key aspects of such an analysis would include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, a complete analysis would involve the visualization of molecular orbital surfaces to understand the regions of electron density available for chemical reactions. The distribution of electrostatic potential on the molecular surface would also be mapped to identify electrophilic and nucleophilic sites, providing insights into its intermolecular interactions. However, specific studies detailing these electronic properties for this compound have not been reported.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. The presence of rotatable single bonds, specifically between the phenyl ring and the carboxylic acid group, and between the phenyl ring and the chlorosulfonyl group, allows for a range of possible conformations. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all stable conformers and the transition states that separate them.

This analysis would yield the global energy minimum, representing the most stable conformation of the molecule, as well as other low-energy conformers that may be present under different conditions. Understanding the relative energies of these conformers and the energy barriers for their interconversion is crucial for predicting the molecule's behavior in different environments. To date, no such conformational analysis for this compound has been published.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions, such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the carboxylic acid moiety. Theoretical chemists would model the reaction pathway by identifying the structures of the reactants, products, and any intermediates.

A critical component of this analysis is the calculation of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire reaction pathway, it is possible to gain a detailed understanding of the reaction mechanism at a molecular level. Such detailed mechanistic studies for reactions involving this compound are currently absent from the literature.

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors can be calculated to predict the reactivity of a molecule. These descriptors are derived from the electronic structure calculations and provide quantitative measures of various chemical properties. For this compound, these would include:

Hardness and Softness: These concepts from conceptual density functional theory (DFT) describe the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The calculation of these descriptors would provide a robust framework for predicting the chemical behavior of this compound in various chemical reactions. Currently, there are no reported values for these quantum chemical descriptors for this specific compound.

| Descriptor | Predicted Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Global Hardness | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index | Quantifies the electron-accepting capability. |

Note: The table above represents the type of data that would be generated from a computational study, but specific values for this compound are not available.

Molecular Dynamics Simulations of Reactions Involving this compound

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their reactions in a simulated environment, such as in a solvent. An MD simulation of a reaction involving this compound would involve placing the molecule and its reaction partners in a simulation box with solvent molecules and solving Newton's equations of motion for all atoms.

This approach would provide a dynamic picture of the reaction, allowing for the observation of how the molecules approach each other, interact, and transform into products. MD simulations can also be used to calculate thermodynamic properties such as the free energy of reaction. However, no MD simulation studies specifically focused on reactions of this compound have been documented.

In Silico Design of Novel Derivatives

Computational methods are increasingly used in the in silico design of new molecules with desired properties. Starting with the structure of this compound, new derivatives could be designed by computationally modifying its functional groups. For example, the chlorine atom in the chlorosulfonyl group could be replaced with other halogens or functional groups, or the nitro and carboxylic acid groups could be modified.

For each newly designed derivative, its properties could be predicted using the computational methods described in the previous sections. This would allow for the rapid screening of a large number of potential derivatives to identify those with enhanced reactivity, stability, or other desirable characteristics for specific applications. While the synthesis and computational analysis of derivatives of an isomer, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, have been reported, similar in silico design studies originating from this compound are not available.

Advanced Analytical Techniques for Research on 3 Chlorosulfonyl 4 Nitrobenzoic Acid

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 3-(Chlorosulfonyl)-4-nitrobenzoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or more decimal places), which allows for the determination of its elemental formula.

The molecular formula of this compound is C₇H₄ClNO₆S. The expected monoisotopic mass can be calculated with high accuracy. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass-to-charge ratio (m/z) of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Comparing the experimentally measured exact mass with the calculated mass confirms the elemental composition and, by extension, the molecular identity, distinguishing it from any isomers.

Fragmentation analysis in tandem MS (MS/MS) experiments provides further structural evidence. Although specific fragmentation data for this exact compound is not widely published, predictable fragmentation patterns would involve the loss of characteristic neutral fragments such as HCl, SO₂, or CO₂. For instance, a related compound, 3-(chlorosulfonyl)benzoic acid, when used as a derivatizing agent, shows characteristic fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻) in negative ion mode, suggesting similar fragmentation pathways involving the sulfobenzoic acid moiety. nih.gov

| Adduct | Predicted m/z |

| [M-H]⁻ | 263.93752 |

| [M+H]⁺ | 265.95208 |

| [M+Na]⁺ | 287.93402 |

| [M+K]⁺ | 303.90796 |

| [M+NH₄]⁺ | 282.97862 |

| Data sourced from PubChem CID 86085341. uni.lu |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For this compound, which is achiral, the focus of NMR analysis is on regiochemical confirmation—ensuring the substituents are correctly positioned on the aromatic ring.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) would lead to a specific set of coupling constants (J-values) between adjacent protons, appearing as doublets or doublets of doublets.

Multi-dimensional (2D) NMR techniques are employed for definitive regiochemical assignment. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons on the aromatic ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons to their respective carbon atoms, assigning the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary (non-protonated) carbons, such as those bonded to the carboxylic acid, nitro, and chlorosulfonyl groups, by observing their correlations with nearby protons.

Together, these NMR experiments provide an unambiguous connectivity map of the molecule, confirming the 3-chlorosulfonyl and 4-nitro substitution pattern relative to the 1-carboxyl group.

| Technique | Purpose in Analysis of this compound |

| ¹H NMR | Determines the chemical environment and coupling of aromatic protons. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, including quaternary carbons. |

| COSY | Confirms the connectivity between adjacent protons on the benzene ring. |

| HSQC | Correlates aromatic protons to their directly attached carbon atoms. |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the positions of all substituents. |

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular "fingerprint."

For this compound, these techniques are ideal for confirming the presence of its key functional groups:

Carboxylic Acid (-COOH): A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching peak will appear around 1700 cm⁻¹.

Chlorosulfonyl (-SO₂Cl): This group gives rise to two characteristic strong stretching vibrations for the S=O bonds, typically found at approximately 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Nitro Group (-NO₂): The nitro group also displays two distinct stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region.

While IR spectroscopy is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more effective for identifying symmetric, less polar bonds, providing complementary data for the sulfonyl and aromatic ring vibrations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 |

| Nitro Group | Symmetric N-O stretch | 1340 - 1370 |

| Chlorosulfonyl | Asymmetric S=O stretch | 1370 - 1400 |

| Chlorosulfonyl | Symmetric S=O stretch | 1170 - 1190 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Frequency ranges are approximate and based on data for related nitrobenzoic acid compounds. researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Conformation: The precise orientation of the carboxylic acid, chlorosulfonyl, and nitro groups relative to the benzene ring.

Bond Parameters: Exact lengths and angles of all bonds, confirming the geometry of the functional groups.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming the characteristic dimeric structures common to benzoic acids. researchgate.net Other non-covalent interactions, such as dipole-dipole interactions involving the polar nitro and chlorosulfonyl groups, would also be identified.

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| **Bond Angles (°) ** | The angles formed by three connected atoms. |

| Hydrogen Bonds | Identification of donor-acceptor distances and angles for hydrogen bonds. |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this one. ekb.eg A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid). A UV detector is well-suited for this analysis, as the aromatic ring and nitro group are strong chromophores. This method can effectively separate the target compound from starting materials, reagents, and potential side-products, such as isomers or hydrolyzed species. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but would likely require derivatization of the polar carboxylic acid group (e.g., through esterification) to increase its volatility. GC provides high-resolution separation, and the coupled mass spectrometer allows for the identification of each separated component based on its mass spectrum and fragmentation pattern. nih.gov

Both HPLC and GC-MS are invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of the desired product. nih.gov

| Parameter | Example HPLC Method |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Application | Purity assessment, quantification, separation from impurities. |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis kinetics)

Advanced spectroscopic methods can provide deep insights into the reaction mechanisms involving this compound. UV-Visible (UV-Vis) spectroscopy is a particularly accessible technique for studying reaction kinetics. ntnu.no

The aromatic system conjugated with the nitro group in this compound results in strong UV absorbance. If a reaction involving this compound leads to a change in the chromophore system, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength over time.

For example, the kinetics of the hydrolysis of the chlorosulfonyl group to a sulfonic acid, or its reaction with a nucleophile, could be studied. As the electronic nature of the substituent on the ring changes from -SO₂Cl to -SO₃H or another derivative, the UV-Vis absorption spectrum (specifically the λₘₐₓ and molar absorptivity) is likely to shift. By measuring this change in absorbance at a fixed temperature, one can determine the reaction rate and calculate kinetic parameters such as the rate constant (k), which helps in elucidating the reaction mechanism. researchgate.net Such studies are crucial for understanding the compound's reactivity and stability under various conditions.

Future Research Directions and Unexplored Avenues for 3 Chlorosulfonyl 4 Nitrobenzoic Acid

Development of Novel Catalytic Systems for Its Synthesis

The conventional synthesis of 3-(Chlorosulfonyl)-4-nitrobenzoic acid often involves harsh conditions and stoichiometric reagents, which can be inefficient and environmentally taxing. Future research could pivot towards the development of sophisticated catalytic systems to streamline its production. A significant area of investigation would be the selective hydrogenation of the nitro group. While the catalytic reduction of nitroarenes is a well-established field, achieving high chemoselectivity in the presence of a reactive sulfonyl chloride group is challenging. researchgate.net Advanced catalytic systems, possibly employing noble metal catalysts like rhodium or palladium on specialized supports, could offer pathways to selectively reduce the nitro group to an amine, yielding novel aminobenzoic acid derivatives. researchgate.netgoogle.com

Furthermore, catalytic C-H functionalization presents another exciting frontier. nih.gov The development of catalysts that can selectively activate and functionalize the C-H bonds of the aromatic ring would open doors to a wide array of new derivatives without the need for pre-functionalized starting materials. Research in this area could focus on transition-metal-catalyzed reactions that are tolerant of the existing functional groups.

| Potential Catalytic Approach | Target Transformation | Potential Advantages |

| Supported Noble Metal Catalysts (e.g., Pd/C, Rh-complexes) | Selective hydrogenation of the nitro group to an amine | High chemoselectivity, milder reaction conditions, high yield. researchgate.netgoogle.com |

| Transition Metal Catalysis (e.g., Rh, Ir) | C-H activation and functionalization | Direct derivatization of the aromatic ring, atom economy. nih.gov |

| Copper-Catalyzed Decarboxylative Arylation | Coupling of the benzoic acid moiety with other molecules | Formation of novel biaryl compounds under relatively mild conditions. rsc.org |

Exploration of Photochemical Reactions and Electrosynthesis

Emerging synthetic methodologies like photochemistry and electrochemistry offer green and efficient alternatives for the synthesis and derivatization of complex organic molecules. For this compound, these techniques could unlock novel reactive pathways.

Photocatalysis, for instance, could be employed for the synthesis of the sulfonyl chloride itself from corresponding diazonium salts under mild, visible-light-irradiated conditions. nih.gov This approach could provide a more sustainable alternative to traditional methods. nih.govnih.gov Furthermore, photochemical strategies are increasingly used for the synthesis of sulfonyl fluorides, a related class of compounds, suggesting that similar light-driven transformations could be developed for sulfonyl chlorides. rsc.orgresearchgate.net

Electrosynthesis represents another promising avenue. Electrochemical methods can provide a high degree of control over redox processes. An electrochemical approach could be developed for the direct conversion of thiols to sulfonyl chlorides, offering a green and mild protocol that avoids toxic and unstable reagents. acs.org The precise control offered by electrosynthesis could also be beneficial in managing the reactivity of the multiple functional groups present in this compound.

Integration into Materials Science Applications

The structural features of this compound make it an intriguing building block for novel materials. The carboxylic acid and sulfonyl chloride groups are ideal for polymerization reactions. Future research could explore its use as a monomer in the synthesis of specialty polymers. For example, polymers derived from benzoic acid have been investigated for applications in biodegradable plastics, drug delivery systems, and adhesives. ontosight.aiontosight.aijustlonghealth.com The incorporation of the sulfonyl and nitro groups could impart unique properties such as enhanced thermal stability, specific solubility characteristics, or reactive sites for post-polymerization modification. mdpi.com

Moreover, derivatives of sulfamoylbenzoic acid have been explored as molecular additives to modulate the defects and crystallization dynamics of perovskite thin films for solar cells. acs.org This suggests that this compound and its derivatives could be investigated for their potential in tuning the properties of advanced electronic materials.

Application in Supramolecular Chemistry Research

Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform for the design of complex, functional architectures. The functional groups of this compound—the carboxylic acid capable of hydrogen bonding and the aromatic ring capable of π-π stacking—make it an excellent candidate for the construction of supramolecular assemblies.

Future research could investigate the self-assembly of this molecule or its derivatives to form well-organized micro- and nanostructures. nso-journal.org By co-crystallizing with various N-donor compounds, it may be possible to create novel supramolecular synthons with interesting solid-state properties. Studies on similar dihydroxybenzoic acids have demonstrated their ability to form predictable supramolecular assemblies. researchgate.net The presence of the nitro and sulfonyl chloride groups would add further dimensions to the intermolecular interactions, potentially leading to materials with unique optical or electronic properties. These assemblies could find applications in areas such as sensing, catalysis, and the development of functional materials. nih.gov

Investigation of Bioconjugation Strategies

The high reactivity of the sulfonyl chloride group towards nucleophiles like amines makes this compound a candidate for bioconjugation applications. Bioconjugation involves the linking of molecules to biomolecules such as proteins or peptides. Sulfonyl chlorides can react with the amine groups of lysine (B10760008) residues or the N-terminus of proteins to form stable sulfonamide linkages. nih.gov